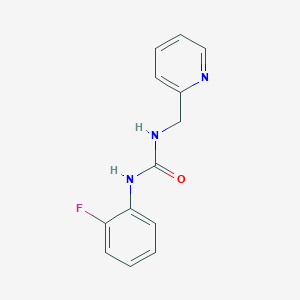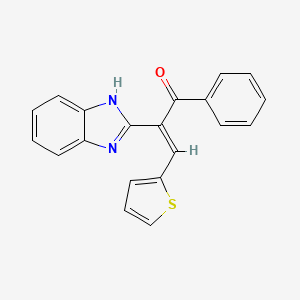![molecular formula C17H20N6O3 B5301599 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, also known as MTBD, is a novel spirocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The synthesis of MTBD involves the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with 3-(2-aminoethyl)benzoic acid, followed by cyclization and further modifications to yield the final product.
科学研究应用
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has shown promise as a potential therapeutic agent for various diseases and conditions, including cancer, inflammation, and neurological disorders. Its unique spirocyclic structure allows it to interact with biological targets in a specific and selective manner, making it a valuable tool for drug discovery and development. 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been found to modulate neurotransmitter release and synaptic transmission, suggesting its potential use in treating neurological disorders such as Alzheimer's disease and depression.
作用机制
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one exerts its pharmacological effects by binding to specific targets in the body, such as enzymes, receptors, and ion channels. Its spirocyclic structure allows it to fit into binding pockets with high affinity and selectivity, leading to the modulation of biological processes. For example, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to interact with the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and cell differentiation. By inhibiting HDAC activity, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can alter the expression of genes involved in cancer progression and inflammation. 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been found to bind to the ion channel TRPC6, which is involved in calcium signaling and cell proliferation. By blocking TRPC6 activity, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to have a range of biochemical and physiological effects, depending on its target and concentration. In cancer cells, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It also inhibits angiogenesis and metastasis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In inflammation, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. It also decreases the infiltration of immune cells into inflamed tissues by blocking chemokine receptors. In the nervous system, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one modulates neurotransmitter release and synaptic plasticity by interacting with ion channels and receptors. It has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, such as its relatively complex synthesis method, its potential for off-target effects, and its limited availability. Researchers must carefully consider these factors when designing experiments using 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one and ensure that appropriate controls and assays are used to validate its effects.
未来方向
There are several future directions for research on 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, including its optimization as a therapeutic agent for specific diseases, its application as a tool for studying biological processes, and its development as a diagnostic or imaging agent. Further studies are needed to elucidate its precise mechanism of action and identify additional biological targets. Additionally, the synthesis of 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one and its derivatives can be further optimized to improve their pharmacological properties and increase their availability for research purposes. Overall, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one represents a promising area of research in the field of medicinal chemistry and pharmacology.
合成方法
The synthesis of 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves a multi-step reaction sequence that begins with the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with 3-(2-aminoethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to cyclization using a reagent such as trifluoroacetic anhydride (TFAA) to form the spirocyclic structure. The final product can be further modified to introduce functional groups or alter its pharmacological properties.
属性
IUPAC Name |
9-[3-(5-methyltetrazol-1-yl)benzoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-12-19-20-21-23(12)14-5-2-4-13(10-14)15(24)22-8-3-6-17(7-9-22)11-18-16(25)26-17/h2,4-5,10H,3,6-9,11H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICFBWOYIJXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCCC4(CC3)CNC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)